molecular formula C14H9BrCl2N2O2 B3867058 [(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate

[(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate

Cat. No.: B3867058
M. Wt: 388.0 g/mol
InChI Key: YLYITGWRLIOZEY-LSCVHKIXSA-N
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Description

[(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate is a chemical compound that features a bromophenyl group and a dichlorophenyl group linked by a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 4-bromobenzaldehyde with 3,4-dichloroaniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

[(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

[(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate is unique due to its specific combination of bromophenyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2O2/c15-10-3-1-9(2-4-10)8-18-21-14(20)19-11-5-6-12(16)13(17)7-11/h1-8H,(H,19,20)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYITGWRLIOZEY-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NOC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\OC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
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[(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
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[(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
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[(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
Reactant of Route 5
[(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
Reactant of Route 6
[(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate

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